Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate
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Overview
Description
Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a fluorosulfonyloxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-2-carboxylic acid.
Fluorosulfonylation: The carboxylic acid is treated with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine to introduce the fluorosulfonyloxy group.
Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted naphthalene derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidative conditions, such as treatment with potassium permanganate (KMnO4), can convert the methyl ester to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted naphthalene derivatives.
Reduction: Naphthalene-2-methanol derivatives.
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Medicinal Chemistry: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of fluorosulfonyloxy groups on biological systems.
Mechanism of Action
The mechanism by which Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate exerts its effects depends on the specific application:
Nucleophilic Substitution: The fluorosulfonyloxy group acts as a leaving group, facilitating the substitution reaction.
Reduction and Oxidation: The compound undergoes electron transfer processes, leading to the formation of reduced or oxidized products.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chlorosulfonyloxynaphthalene-2-carboxylate
- Methyl 3-bromosulfonyloxynaphthalene-2-carboxylate
- Methyl 3-iodosulfonyloxynaphthalene-2-carboxylate
Uniqueness
Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO5S/c1-17-12(14)10-6-8-4-2-3-5-9(8)7-11(10)18-19(13,15)16/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYSCUAMEALQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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